Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound with a molecular formula of C19H22N4O3S[_{{{CITATION{{{_1{Methyl 1-(S)-(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(4 .... This compound features a thiazolo[3,2-b][1,2,4]triazol-5-yl group, a methoxyphenyl group, and a piperidine ring, making it a unique and multifaceted molecule in organic chemistry.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in the function of these targets, potentially influencing various biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-b][1,2,4]triazol-5-yl core This can be achieved through cyclization reactions involving thiazole derivatives and appropriate triazole precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiazolo[3,2-b][1,2,4]triazol-5-yl moiety can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents onto the aromatic ring, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in industrial processes.
Comparison with Similar Compounds
Methyl 1-[(S)-(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methylphenyl)methyl]-4-piperidinecarboxylate: This compound is structurally similar but differs in the substitution pattern on the phenyl ring.
Methyl 1-[(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl]piperidine-4-carboxylate: This compound has a similar core structure but lacks the methoxy group on the phenyl ring.
Uniqueness: The presence of the methoxy group on the phenyl ring in Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate provides unique chemical and biological properties compared to similar compounds. This modification can influence the compound's solubility, reactivity, and biological activity.
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-26-14-5-3-4-13(10-14)15(16-17(24)23-19(28-16)20-11-21-23)22-8-6-12(7-9-22)18(25)27-2/h3-5,10-12,15,24H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBHSCXIBXDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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